molecular formula C9H8FN3O B1464113 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 1183482-41-8

4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B1464113
CAS No.: 1183482-41-8
M. Wt: 193.18 g/mol
InChI Key: JMIPOVMFTGTENX-UHFFFAOYSA-N
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Description

4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorine atom at the fourth position of the benzene ring and a methyl group at the fifth position of the oxadiazole ring

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . The compound’s interaction with proteins often involves binding to active sites, leading to inhibition or activation of the protein’s function. Additionally, this compound can interact with other biomolecules, such as nucleic acids, affecting their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways . It also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and survival . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, leading to their inhibition or activation . Additionally, this compound can interact with DNA, causing changes in gene expression . These interactions often result in the modulation of cellular processes, such as cell cycle progression and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can also have biological activity, which may contribute to its overall effects . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism . For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism . The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives. For instance, a common method involves the reaction of a hydrazide with an acyl chloride in the presence of a base such as triethylamine.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Coupling of the Oxadiazole and Aniline Moieties: The final step involves coupling the oxadiazole ring with an aniline derivative. This can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic aromatic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-(5-methyl-1,3,4-thiadiazol-2-yl)aniline: Similar structure but contains a sulfur atom instead of oxygen in the ring.

    4-Fluoro-2-(5-methyl-1,2,4-triazol-2-yl)aniline: Contains a triazole ring instead of an oxadiazole ring.

    4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)benzene: Lacks the aniline group.

Uniqueness

4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of both the fluorine atom and the oxadiazole ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the oxadiazole ring contributes to its electronic properties and potential biological activity .

Properties

IUPAC Name

4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c1-5-12-13-9(14-5)7-4-6(10)2-3-8(7)11/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIPOVMFTGTENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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